molecular formula C15H17BrO3 B1613058 cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-38-2

cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1613058
CAS No.: 736136-38-2
M. Wt: 325.2 g/mol
InChI Key: HXMGBTCEMUDHJI-ZWNOBZJWSA-N
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Description

cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C15H17BrO3. It is known for its unique structure, which includes a bromophenyl group attached to a cyclohexane ring via an oxoethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with cyclohexanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,2-dicarboxylic acid, while reduction could produce cyclohexane-1-carboxylic acid .

Scientific Research Applications

cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to produce its biological effects. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: This compound has a similar structure but differs in the position of the bromophenyl group.

    trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: This isomer has a different spatial arrangement of the substituents on the cyclohexane ring.

Uniqueness

cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds .

Properties

IUPAC Name

(1R,2R)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMGBTCEMUDHJI-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641375
Record name (1R,2R)-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-38-2
Record name (1R,2R)-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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